Nicotinamide-adenine-dinucleotide is classified as a dinucleotide composed of two nucleotides: one containing an adenine base and the other containing a nicotinamide base. These nucleotides are linked by a pyrophosphate bond. The biosynthesis of nicotinamide-adenine-dinucleotide occurs through two main pathways: the de novo pathway, which utilizes precursors such as tryptophan or nicotinic acid, and the salvage pathway, which recycles components from degraded nicotinamide-adenine-dinucleotide molecules .
The synthesis of nicotinamide-adenine-dinucleotide can be achieved through several methods:
Nicotinamide-adenine-dinucleotide has a complex molecular structure characterized by:
The molecular formula for nicotinamide-adenine-dinucleotide is C21H27N7O14P2, and it has a molecular weight of approximately 663.4 g/mol .
Nicotinamide-adenine-dinucleotide participates in numerous biochemical reactions:
The mechanism of action for nicotinamide-adenine-dinucleotide primarily involves its role in redox chemistry:
Nicotinamide-adenine-dinucleotide exhibits several notable physical and chemical properties:
Nicotinamide-adenine-dinucleotide has diverse applications across various scientific fields:
Nicotinamide adenine dinucleotide (NAD) exists as a dinucleotide comprising two nucleotides (nicotinamide mononucleotide and adenine mononucleotide) linked by pyrophosphate bridges. The oxidized form (NAD⁺) features a quaternary nitrogen in the nicotinamide ring that acts as an electron sink, accepting a hydride ion (H⁻) to form the reduced state (NADH) during redox reactions. This hydride transfer mechanism underpins NAD's role as an essential redox cofactor, with a standard reduction potential of -0.32 volts [2] [8]. NADH exhibits distinct ultraviolet absorption at 339 nm and blue fluorescence when excited near 335 nm, enabling spectroscopic quantification of NAD⁺/NADH ratios—a critical indicator of cellular redox status [2].
Table 1: Key Properties of NAD Redox States
Property | NAD⁺ | NADH |
---|---|---|
Redox State | Oxidized | Reduced |
Absorption Peak | 259 nm | 259 nm, 339 nm |
Fluorescence | None | 445-460 nm (when excited) |
Chemical Role | Hydride acceptor | Hydride donor |
Primary Metabolic Role | Catabolism (glycolysis, TCA) | Electron donation to ETC |
NADP⁺/NADPH constitutes a phosphorylated derivative where an additional phosphate group at the 2' position of the adenine ribose shifts its metabolic role toward anabolic biosynthesis (e.g., fatty acid synthesis) and antioxidant regeneration (e.g., glutathione reduction). This compartmentalization allows cells to maintain distinct redox pools: NAD⁺/NADH primarily drives ATP production, while NADP⁺/NADPH provides reducing power for biosynthesis [8].
NAD⁺ biosynthesis occurs via three evolutionarily conserved pathways:
De Novo Pathway: Dietary tryptophan is converted to quinolinic acid via the kynurenine pathway. Quinolinic acid phosphoribosyltransferase (QPRT) then generates nicotinic acid mononucleotide (NAMN), which merges into the Preiss-Handler pathway. This pathway is liver-predominant and regulated by rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO-1/2) and tryptophan 2,3-dioxygenase (TDO) [1] [9].
Preiss-Handler Pathway: Utilizes dietary nicotinic acid (NA), converting it to NAMN via nicotinic acid phosphoribosyltransferase (NAPRT). NAMN is adenylylated to nicotinic acid adenine dinucleotide (NAAD) by NMNAT isoforms, followed by amidation to NAD⁺ via NAD⁺ synthase (NADS) [6] [9].
Salvage Pathway: Recycles nicotinamide (NAM) generated as a byproduct of NAD⁺-consuming enzymes (e.g., sirtuins, PARPs). Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme, converts NAM to nicotinamide mononucleotide (NMN). NMN is then adenylated to NAD⁺ by nicotinamide mononucleotide adenylyltransferases (NMNAT1-3) [4] [5]. NMNAT isoforms exhibit distinct subcellular localizations: NMNAT1 (nucleus), NMNAT2 (Golgi/cytosol), and NMNAT3 (mitochondria), enabling compartment-specific NAD⁺ production [6] [10].
Table 2: Mammalian NAD⁺ Biosynthesis Pathways
Pathway | Precursors | Key Enzymes | Tissue Specificity |
---|---|---|---|
De Novo | Tryptophan | IDO-1/2, TDO, QPRT | Liver, kidney |
Preiss-Handler | Nicotinic acid (NA) | NAPRT, NMNAT1-3, NADS | Ubiquitous |
Salvage | Nicotinamide (NAM) | NAMPT, NMNAT1-3 | Ubiquitous (high in muscle) |
Mitochondrial NAD⁺ generation remains incompletely resolved. Evidence suggests NMN, synthesized cytosolicly, is imported into mitochondria via specific transporters (e.g., SLC12A8) and converted to NAD⁺ by NMNAT3 [6] [10].
NAD⁺ homeostasis is dynamically regulated by synthesis and degradation:
NAMPT: Controls the salvage pathway flux. Its expression oscillates circadianly and declines with aging, contributing to NAD⁺ depletion. Intracellular NAMPT (iNAMPT) is secreted extracellularly (eNAMPT) in vesicles, enhancing NAD⁺ biosynthesis in distant tissues (e.g., hypothalamus) [5] [10].
NMNAT1-3: Drive the final step of NAD⁺ synthesis. NMNAT3, despite mitochondrial localization, is dispensable for basal mitochondrial NAD⁺ maintenance but essential under stress conditions [6] [10].
NAD⁺ Consumers:
CD38 inhibition (e.g., using thiazoloquinolinone 78c) or genetic ablation elevates tissue NAD⁺ 10–20-fold, enhancing sirtuin activity and ameliorating age-related metabolic dysfunction [3] [7].
NAD⁺/NADH facilitates electron transfer in catabolic pathways:
Mitochondrial NADH donates electrons to Complex I (NADH:ubiquinone oxidoreductase), initiating proton pumping across the inner membrane to drive ATP synthesis. The NAD⁺/NADH ratio in mitochondria (~100–700:1) regulates flux through rate-limiting dehydrogenases. Declining mitochondrial NAD⁺ during aging impairs oxidative phosphorylation and ATP production [5] [10].
NADPH, derived from NAD⁺ via cytosolic NAD⁺ kinase, sustains reductive biosynthesis (e.g., fatty acids) and antioxidant systems (e.g., glutathione reduction). Unlike NADH, NADPH does not directly participate in ATP synthesis but protects against oxidative damage—a critical function during metabolic stress [8] [10].
Table 3: NAD-Dependent Enzymes in Central Metabolism
Enzyme Class | Representative Examples | Reaction Catalyzed | NAD Form Utilized |
---|---|---|---|
Dehydrogenases | Glyceraldehyde-3-P dehydrogenase | Aldehyde oxidation + NAD⁺ reduction | NAD⁺ → NADH |
Lactate dehydrogenase | Pyruvate reduction + NADH oxidation | NADH → NAD⁺ | |
Oxidative Enzymes | Complex I (ETC) | NADH oxidation + ubiquinone reduction | NADH → NAD⁺ |
Sirtuins | SIRT1 (nuclear), SIRT3 (mito) | Protein deacetylation + NAM production | NAD⁺ → NAM |
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